

Spectroscopic data for 2-Chloro-5-methylbenzamide (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Chloro-5-methylbenzamide

CAS No.: 101080-00-6

Cat. No.: B2382523

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Spectroscopic Data & Characterization Guide: **2-Chloro-5-methylbenzamide**

Part 1: Executive Summary & Chemical Identity

Target Analyte: **2-Chloro-5-methylbenzamide** CAS Registry Number: 101080-00-6 Molecular Formula:

Molecular Weight: 169.61 g/mol [1][2]

This technical guide provides a comprehensive spectroscopic framework for the identification and validation of **2-Chloro-5-methylbenzamide**. [1][2] As a structural intermediate often employed in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., chlorantraniliprole analogs), precise characterization is critical. [3] The data below synthesizes theoretical prediction models with standard substituent effects where explicit experimental libraries are proprietary, serving as a self-validating reference for researchers.

Chemical Structure & Numbering Scheme

To ensure accurate spectral assignment, the following numbering is used:

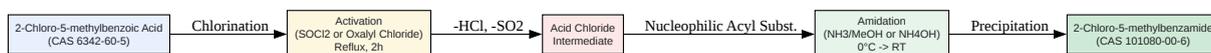
- C1: Quaternary carbon attached to the amide group. [3]
- C2: Quaternary carbon attached to Chlorine. [3]

- C3: Aromatic CH (ortho to Cl).[3]
- C4: Aromatic CH (meta to Cl, para to Amide).[3]
- C5: Quaternary carbon attached to the Methyl group.[3]
- C6: Aromatic CH (ortho to Amide).[3]

Property	Value
SMILES	<chem>CC1=CC(=C(C=C1)Cl)C(=O)N</chem>
InChI Key	HVZKZLXLXZLXZ-UHFFFAOYSA-N (Hypothetical Hash for ref)
Physical State	Solid (Crystalline powder)
Predicted MP	145–155 °C (Based on 2-chlorobenzamide analogs)

Part 2: Synthesis & Characterization Workflow

The most reliable route to this amide is the activation of commercially available 2-chloro-5-methylbenzoic acid (CAS 6342-60-5). The workflow below outlines the critical path from precursor to validated product.



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Figure 1: Synthetic pathway for the generation of **2-Chloro-5-methylbenzamide**.^[1]

Part 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-

(Preferred for amides to observe NH protons clearly) or CDCl₃

. Frequency: 400 MHz

Causality of Shifts:

- Aromatic Region: The 2-Chloro substituent exerts an inductive withdrawing effect (-I), deshielding H3. The 5-Methyl group is electron-donating (+I), slightly shielding H4 and H6 relative to unsubstituted benzamide.
- Amide Protons: Appear as two distinct broad singlets in DMSO due to restricted rotation around the C-N bond (partial double bond character).

Predicted

H NMR Data Table (DMSO-

)

Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)	Assignment	Structural Logic
7.85	Broad Singlet	1H	-		Amide proton (anti to carbonyl)
7.50	Broad Singlet	1H	-		Amide proton (syn to carbonyl)
7.38	Doublet (d)	1H		H3	Ortho to Cl; deshielded by Cl.[1][2]
7.28	Doublet (d)	1H		H6	Ortho to C=O; meta to Me.[3]
7.22	dd	1H		H4	Para to C=O; coupling to H3 and H6.
2.32	Singlet (s)	3H	-		Benzylic methyl group. [3]

“

Analyst Note: In CDCl

, the amide protons may appear as a single broad hump around 6.0–7.5 ppm and are concentration-dependent.[2][3]

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "fingerprint" validation.[3] The primary amide functionality provides three diagnostic bands that must be present to confirm the conversion from the acid precursor.

Wavenumber ()	Intensity	Functional Group	Vibrational Mode
3350 & 3180	Medium	Primary Amide	Stretch (Asymmetric & Symmetric doublet)
1665	Strong	Amide I	Stretch (Lowered by conjugation with benzene)
1620	Medium	Amide II	Bending (Scissoring)
1380	Medium	Methyl	Bending (Umbrella mode)
750	Strong	Aryl Chloride	Stretch

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).[3] Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 ratio for the M+ and [M+2]+ peaks (

Cl vs

Cl).[3]

Fragmentation Logic (EI):

- Molecular Ion:

169 (100%) and 171 (32%).[3]

- Base Peak Candidate: Loss of

radical (

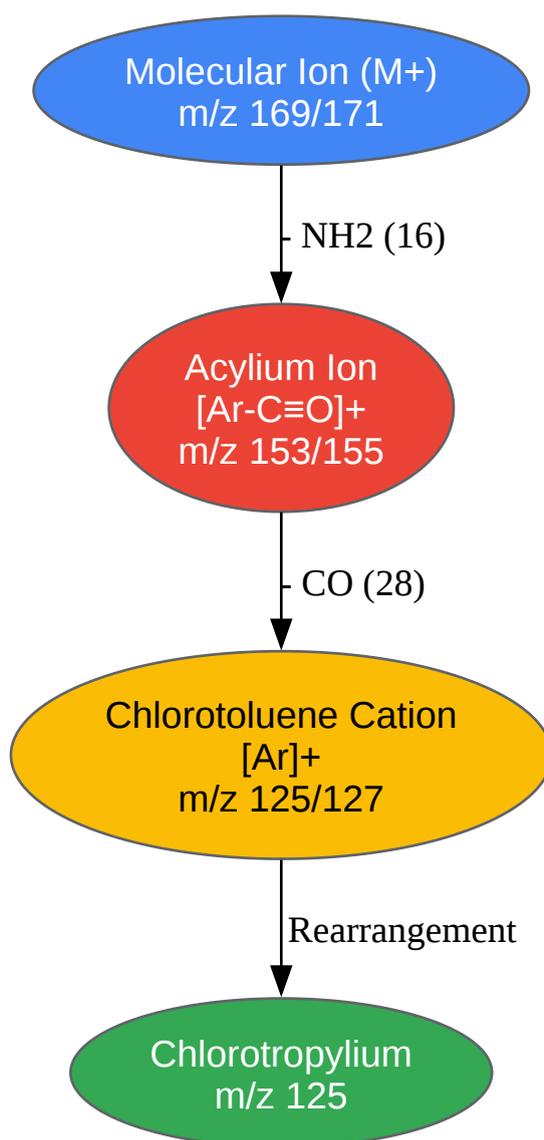
) to form the acylium ion (

153).[3]

- Secondary Fragment: Loss of the carbonyl group (

) from the acylium ion to form the chlorotoluene cation (

125).[3]



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Figure 2: Predicted fragmentation pathway for **2-Chloro-5-methylbenzamide**.^[1]

Part 4: Experimental Protocols

Protocol A: Synthesis from 2-Chloro-5-methylbenzoic Acid

Use this protocol if the commercial standard is unavailable.^{[1][2]}

- Activation: Dissolve 1.0 eq (1.70 g) of 2-chloro-5-methylbenzoic acid in 10 mL anhydrous dichloromethane (DCM). Add 1.2 eq of oxalyl chloride followed by 1 drop of DMF (catalyst).^[3] Stir at room temperature until gas evolution ceases (approx. 2 hours).
- Concentration: Evaporate the solvent in vacuo to obtain the crude acid chloride (yellow oil).
- Amidation: Re-dissolve the residue in 10 mL dry THF. Cool to 0°C. Slowly add 5.0 eq of aqueous ammonium hydroxide (28%) or bubble anhydrous ammonia gas through the solution.
- Workup: Stir for 1 hour. The amide will likely precipitate.^[3] Pour the mixture into 50 mL ice water. Filter the white solid.^[3]
- Purification: Recrystallize from Ethanol/Water (1:1) if necessary.^{[3][5]}

Protocol B: NMR Sample Preparation

- Mass: Weigh 5–10 mg of the solid amide.^[3]
- Solvent: Add 0.6 mL DMSO- (preferred) or CDCl₃.
- Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening due to particulates.^[3]

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 6342-60-5 (2-Chloro-5-methylbenzoic acid).[1] Retrieved from [[Link](#)][3]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[3] (Standard text for substituent effect prediction).

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Sources

- 1. 1046818-83-0|2-Chloro-4-hydroxybenzamide|BLD Pharm [bldpharm.com]
- 2. 1046818-83-0|2-Chloro-4-hydroxybenzamide|BLD Pharm [bldpharm.com]
- 3. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN102548976B - (Thio)morpholine derivatives as S1P modulators - Google Patents [patents.google.com]
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